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Compound of Interest

Compound Name: Methyl 2-fluorobenzoate

Cat. No.: B1346881

Abstract: This guide provides an in-depth analysis of methyl 2-fluorobenzoate (CAS 394-35-
4), a key fluorinated building block in modern organic synthesis. With a molecular weight of
154.14 g/mol , this compound is pivotal in the development of novel pharmaceuticals,
agrochemicals, and advanced materials. This document details its physicochemical properties,
comprehensive spectroscopic profile, validated synthesis and purification protocols, and key
chemical transformations. A significant focus is placed on the strategic role of the ortho-fluoro
substitution in medicinal chemistry, elucidating its impact on metabolic stability, binding affinity,
and overall pharmacological profiles of target molecules. This whitepaper is intended for
researchers, medicinal chemists, and drug development professionals seeking to leverage the
unique properties of this versatile intermediate.

Physicochemical and Structural Properties

Methyl 2-fluorobenzoate is a colorless liquid at room temperature, distinguished by its
aromatic ester structure with a fluorine atom at the ortho position. This substitution is critical, as
it imparts unique electronic and steric properties that are highly valued in synthetic applications.
Its core properties are summarized below.
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Property Value Source(s)
Molecular Weight 154.14 g/mol [1112]
Molecular Formula CsH7FO2 [1][2]

CAS Number 394-35-4 [2]

IUPAC Name methyl 2-fluorobenzoate [2]

Methyl o-fluorobenzoate, 2-
Synonyms Fluorobenzoic acid methyl [2]

ester

Colorless to almost colorless
Appearance o [1]
clear liquid

Density ~1.21 g/mL at 25 °C [1]

B ) 102 °C at 20.3 mmHg; 109-
Boiling Point [1]
110 °C at 35 mmHg

Refractive Index (n2°/D) ~1.502 [1]

_ 93.8 °C (200.8 °F) - Closed
Flash Point [1]
Cup

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for ensuring purity and confirming structural integrity.
The following section details the expected spectroscopic data for methyl 2-fluorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of
methyl 2-fluorobenzoate. The ortho-fluorine atom introduces characteristic couplings that are
key identifiers.
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1H NMR (Proton)

(Predicted, CDCls, 400 MHZz)

Interpretation

Chemical Shift (d)

Multiplicity

Assignment

1H, Aromatic (H6, ortho to -

~7.90 ppm ddd (J=7.8, 1.8, 0.5 Hz) COOCH)

~7.50 ppm m 1H, Aromatic (H4, para to -F)
~7.15 ppm m 2H, Aromatic (H3, H5)

3.92 ppm s 3H, Methyl (-OCHs)

13C NMR (Carbon)

(Predicted, CDCls, 100 MHZz)

Interpretation

Chemical Shift (d)

C-F Coupling (JCF)

Assignment

~165.0 ppm d,J=3Hz C=0 (Carbonyl)
~161.5 ppm d, J=250 Hz C2 (C-F)

~134.0 ppm d,J=8Hz C4

~131.5 ppm S C6

~124.0 ppm d,J=4Hz C5

~119.0 ppm d,J=15Hz C1 (ipso to -COOCHS3)
~116.5 ppm d,J=22Hz C3

~52.5 ppm S -OCHs

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present in the molecule.
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Wavenumber (cm~?) Intensity Assignment

~3050-3000 Medium-Weak Aromatic C-H Stretch

~2955 Medium Aliphatic C-H Stretch (-CHs)
~1730 Strong C=0 Stretch (Ester Carbonyl)
~1610, ~1490 Medium C=C Aromatic Ring Stretch
~1250 Strong C-O Stretch (Ester)

C-F Stretch / C-H Out-of-plane

~760 Strong bend
en

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) reveals the molecular weight and characteristic
fragmentation patterns.[2]

. . . Proposed .
m/z Ratio Relative Intensity Interpretation
Fragment lon

154 High [CsH7FO2]* Molecular lon (M*)
Loss of methoxy

123 100% (Base Peak) [C7H4FO]* _
radical (*OCHs)
Loss of carbonyl

95 High [CeHaF]* group (-CO) from m/z
123

) Methoxycarbonyl

59 Medium [COOCHs]* )

cation

Synthesis and Purification Protocol

Methyl 2-fluorobenzoate is most reliably synthesized via the Fischer esterification of 2-
fluorobenzoic acid. This acid-catalyzed reaction is driven to completion by using an excess of
the alcohol (methanol), which also serves as the solvent.[3][4]
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Synthesis: Fischer Esterification of 2-Fluorobenzoic
Acid

Causality Statement:The mechanism relies on the protonation of the carboxylic acid's carbonyl
oxygen by a strong acid catalyst (e.g., H2SOa4). This protonation renders the carbonyl carbon
significantly more electrophilic, allowing it to be attacked by the weakly nucleophilic methanol.
The subsequent elimination of a water molecule, facilitated by the acidic medium, is the

thermodynamic driving force for the reaction. Using methanol in excess shifts the equilibrium
towards the product side, in accordance with Le Chatelier's principle.[5]

Step-by-Step Protocol:

e Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add 2-fluorobenzoic acid (14.0 g, 200 mmol).

o Reagent Addition: Add anhydrous methanol (100 mL, ~2.5 mol). The large excess serves as
both solvent and reactant.

o Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to
the mixture. The addition is exothermic and should be done with caution.

o Reflux: Heat the reaction mixture to reflux (approx. 65-70 °C) using a heating mantle.
Continue refluxing for 4-6 hours. Monitor the reaction progress via Thin Layer
Chromatography (TLC).

o Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool
to room temperature.

Work-up and Purification

» Solvent Removal: Remove the excess methanol from the reaction mixture using a rotary
evaporator.

o Extraction: Dissolve the oily residue in diethyl ether (150 mL) and transfer it to a 500 mL
separatory funnel.

» Neutralization: Wash the organic layer sequentially with:
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o Saturated aqueous sodium bicarbonate (NaHCO3) solution (2 x 75 mL) to neutralize the
sulfuric acid catalyst and any unreacted 2-fluorobenzoic acid. (Caution: CO2 evolution).

o Deionized water (1 x 75 mL).

o Saturated aqueous sodium chloride (brine) solution (1 x 50 mL) to remove residual water.

» Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous
magnesium sulfate (MgSOa).

« Filtration & Concentration: Filter the drying agent and concentrate the filtrate using a rotary
evaporator to yield the crude methyl 2-fluorobenzoate.

« Purification: Purify the crude product by vacuum distillation to obtain the final product as a
clear, colorless liquid.
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3.1 Synthesis

2-Fluorobenzoic Acid
+ Excess Methanol

;

Add H2SOa Catalyst

Workflow for Synthesis and Purification

Heat to Reflux
(4-6 hours)

3.2 Work-up & Purification

G{emove Excess MethanoD

Dissolve in Ether
Wash with NaHCO3, H20, Brine
G)ry over MgSOD

[Vacuurn DistillatiorD

Pure Methyl 2-Fluorobenzoate

Click to download full resolution via product page

Caption: Workflow for Synthesis and Purification

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1346881?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Applications in Drug Discovery & Materials Science

The utility of methyl 2-fluorobenzoate stems directly from the properties imparted by the
fluorine atom. In medicinal chemistry, the strategic introduction of fluorine is a well-established
method for optimizing drug candidates.

The Strategic Advantage of Ortho-Fluoro Substitution

» Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-
hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable position (like
an aromatic ring) with fluorine can block oxidative metabolism by cytochrome P450
enzymes. This increases the drug's half-life and bioavailability.

o Enhanced Binding Affinity: Fluorine is the most electronegative element. Its powerful
electron-withdrawing nature can alter the pKa of nearby functional groups or modulate the
electronic character of the aromatic ring. This can lead to more favorable interactions—such
as dipole-dipole or hydrogen bonding—with amino acid residues in a target protein's binding
pocket, thereby increasing potency and selectivity.

e Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity
compared to a hydrogen atom. This can enhance a molecule's ability to permeate biological
membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.

Methyl 2-fluorobenzoate serves as a versatile starting material for introducing this valuable 2-
fluorophenyl moiety into larger, more complex molecules. It is a precursor in the synthesis of
various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic
drugs, as well as in the development of specialized polymers and agrochemicals where fine-
tuning of chemical properties is essential.[1]
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Caption: Role as a Synthetic Intermediate

Safety and Handling

Methyl 2-fluorobenzoate is classified as a combustible liquid. Standard laboratory safety
protocols should be strictly followed.

o Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles
(eyeshields), and a lab coat are mandatory.[1]

e Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin,
eyes, and clothing. Keep away from heat, sparks, and open flames.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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